4-(Cyclopropylmethoxy)-2-fluorophenol
Description
4-(Cyclopropylmethoxy)-2-fluorophenol is a phenolic derivative featuring a cyclopropylmethoxy substituent at the para position and a fluorine atom at the ortho position. This article compares its hypothetical characteristics with those of well-documented analogs, focusing on synthesis, physicochemical properties, and pharmacological relevance.
Properties
Molecular Formula |
C10H11FO2 |
|---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
4-(cyclopropylmethoxy)-2-fluorophenol |
InChI |
InChI=1S/C10H11FO2/c11-9-5-8(3-4-10(9)12)13-6-7-1-2-7/h3-5,7,12H,1-2,6H2 |
InChI Key |
GNJJQVPMCDNMKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CC(=C(C=C2)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethoxy)-2-fluorophenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
O-Alkylation: The phenol is subjected to O-alkylation using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate.
Fluorination: The resulting intermediate is then fluorinated using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethoxy)-2-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding cyclopropylmethoxyfluorobenzene using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Cyclopropylmethoxyfluorobenzene.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
4-(Cyclopropylmethoxy)-2-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethoxy)-2-fluorophenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The table below highlights key structural analogs and their properties:
Key Observations:
Substituent Effects on Physicochemical Properties: The cyclopropylmethoxy group enhances lipophilicity, as seen in 4-[2-(cyclopropylmethoxy)ethyl]phenol (density: 1.112 g/cm³) compared to simpler phenols . Fluorine substitution (as in 4-(Cyclopropylmethoxy)-2-fluorophenol) likely increases electronegativity and metabolic stability, though direct data are unavailable.
Synthetic Pathways: Reduction Reactions: 4-(Cyclopropylmethoxy)benzaldehyde (S5) is synthesized via NaBH₄ reduction of its precursor in methanol (99% yield) . Cross-Coupling Reactions: Benzofuran derivatives (e.g., Compound 16) are synthesized using Pd-catalyzed couplings under microwave irradiation (70% yield) . Phosphonate Formation: Diethyl 4-(cyclopropylmethoxy)benzylphosphonate (23) is prepared via nucleophilic substitution at 130°C (86% yield) .
Pharmacological Relevance: 4-[2-(Cyclopropylmethoxy)ethyl]phenol is critical in synthesizing Betaxolol, a β₁-selective adrenergic receptor blocker . Fluorinated analogs (e.g., 4-(Cyclopropylmethoxy)-2-fluorophenol) may exhibit enhanced bioavailability or receptor affinity due to fluorine’s electron-withdrawing effects.
Reaction Behavior and Stability
- Oxidation Sensitivity : The aldehyde group in S5 is prone to oxidation, necessitating controlled conditions during synthesis .
- Acid/Base Stability : Cyclopropylmethoxy-substituted compounds (e.g., Compound 24) undergo HCl-mediated deprotection under microwave irradiation (21% yield), indicating sensitivity to strong acids .
- Catalytic Hydrogenation : Benzofuran carboxylates (e.g., Compound 19) are hydrogenated using Pd/C under H₂, demonstrating compatibility with heterogeneous catalysts .
Biological Activity
4-(Cyclopropylmethoxy)-2-fluorophenol is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation. This article explores the synthesis, mechanisms of action, and biological effects of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of 4-(Cyclopropylmethoxy)-2-fluorophenol is , with a molecular weight of approximately 196.22 g/mol. The compound features a cyclopropylmethoxy group and a fluorine atom positioned on the phenolic ring, which significantly influences its chemical reactivity and biological interactions.
Synthesis
The synthesis of 4-(Cyclopropylmethoxy)-2-fluorophenol typically involves several steps:
- Formation of the Cyclopropyl Group : The cyclopropyl ring can be synthesized through various methods, including cyclopropanation reactions.
- Ether Formation : The cyclopropylmethanol reacts with 2-fluorophenol in the presence of acid catalysts to form the desired ether.
- Purification : The product is purified using techniques such as recrystallization or chromatography to obtain high purity.
4-(Cyclopropylmethoxy)-2-fluorophenol exhibits its biological activity primarily through:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes. For instance, it may interact with cytochrome P450 enzymes, affecting drug metabolism and clearance.
- Receptor Modulation : Preliminary studies suggest that this compound can act as a selective antagonist for certain adrenergic receptors, particularly the β3-adrenoceptor, which plays a role in energy metabolism and thermogenesis .
Enzyme Inhibition
The compound's ability to inhibit enzymatic activity has been demonstrated in various studies:
- In Vitro Studies : Laboratory assays have shown that 4-(Cyclopropylmethoxy)-2-fluorophenol can significantly reduce the activity of specific metabolic enzymes, impacting pathways related to lipid metabolism and glucose homeostasis.
- Case Study Example : In a study assessing its effects on metabolic syndrome models in rats, administration of the compound resulted in improved insulin sensitivity and reduced lipid accumulation in tissues.
Antitumor Activity
Research has indicated potential antitumor properties linked to this compound:
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-(Cyclopropylmethoxy)-3-fluorophenol | Fluorine at position 3 | Potentially different receptor interactions |
| 3-(Cyclopropylmethoxy)-4-fluorophenol | Fluorine at position 4 | Enhanced enzyme inhibition capabilities |
| 5-(Cyclopropylmethoxy)-2-fluorophenol | Fluorine at position 5 | Distinct pharmacokinetic properties |
The unique combination of the cyclopropyl group and fluorine atom imparts specific electronic properties that influence both reactivity and biological interactions differently from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
